molecular formula C10H9N3O2S B1440397 4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid CAS No. 1104276-25-6

4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid

Cat. No.: B1440397
CAS No.: 1104276-25-6
M. Wt: 235.26 g/mol
InChI Key: OZPQEAZOQIDRRL-UHFFFAOYSA-N
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Description

4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both a pyrimidine and a thiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known for its aromaticity, which allows it to engage in donor-acceptor interactions, nucleophilic substitutions, and oxidation reactions . These interactions can modulate the activity of enzymes and receptors, thereby influencing biochemical pathways. For instance, molecules containing thiazole rings have been shown to activate or inhibit specific enzymes, altering metabolic processes and cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit antimicrobial, antifungal, antiviral, and antitumor activities . These activities are often mediated through the compound’s interaction with cellular receptors and enzymes, leading to changes in gene expression and metabolic flux. The ability of this compound to affect these cellular processes makes it a potential candidate for therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring in its structure allows it to form stable complexes with metal ions and other biomolecules, facilitating its interaction with enzymes and receptors . These interactions can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways. Additionally, the compound’s ability to alter gene expression can result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo various chemical reactions, such as oxidation and nucleophilic substitution, which can affect their stability and activity . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or antitumor activity . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and alterations in metabolic processes. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The thiazole ring in its structure allows it to participate in oxidation and nucleophilic substitution reactions, which can modulate the activity of metabolic enzymes . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, influencing cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to bind to specific transporters, facilitating its uptake and distribution within cells . Additionally, the compound’s ability to form stable complexes with metal ions and other biomolecules can affect its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s structure allows it to interact with specific compartments or organelles within the cell, influencing its activity and function . For example, the thiazole ring can facilitate the compound’s localization to the mitochondria or nucleus, where it can modulate cellular processes such as energy production and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid typically involves the condensation of appropriate starting materials that contain the pyrimidine and thiazole moieties. One common method involves the reaction of 2-aminopyrimidine with ethyl bromoacetate to form an intermediate, which is then cyclized with thiourea to yield the desired thiazole ring . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, thiols, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .

Scientific Research Applications

4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylthiazole-5-carboxylic acid
  • 4-Chlorobenzyl-1,3-thiazole-5-carboxylic acid
  • 2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Uniqueness

4-Ethyl-2-pyrimidin-2-YL-1,3-thiazole-5-carboxylic acid is unique due to the presence of both pyrimidine and thiazole rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

4-ethyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-2-6-7(10(14)15)16-9(13-6)8-11-4-3-5-12-8/h3-5H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPQEAZOQIDRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)C2=NC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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